
5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione: is a complex organic compound that features a benzofuran moiety attached to a cyclohexane ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione typically involves the formation of the benzofuran ring followed by its attachment to the cyclohexane moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using transition-metal catalysis to ensure high yield and purity . The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1-benzofuran-2-yl derivatives: Known for their antimicrobial and antioxidant activities.
Benzofuran substituted chalcones: Studied for their anticancer properties.
Uniqueness
5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct biological activities.
Propriétés
Numéro CAS |
92710-20-8 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
5-(1-benzofuran-2-yl)-2-butanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C18H18O4/c1-2-5-13(19)18-14(20)8-12(9-15(18)21)17-10-11-6-3-4-7-16(11)22-17/h3-4,6-7,10,12,18H,2,5,8-9H2,1H3 |
Clé InChI |
NYZLOKTVPMUSPL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1C(=O)CC(CC1=O)C2=CC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


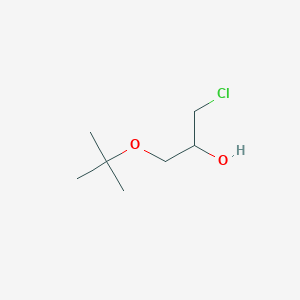

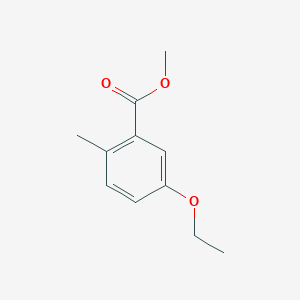
![[(3R,4S)-4-methylpyrrolidin-3-yl]methanamine](/img/structure/B8721878.png)


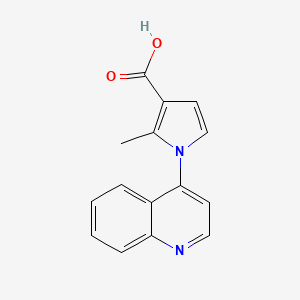
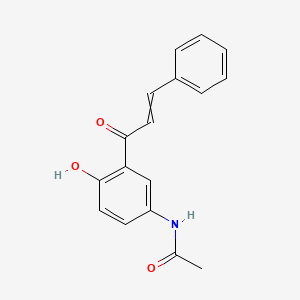
![6-Chloro-5-iodo-2-(methylthio)-1H-imidazo[4,5-b]pyridine](/img/structure/B8721907.png)
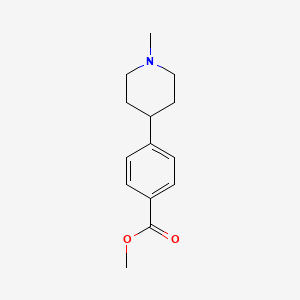
![8-methoxy-6-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8721924.png)
![2-Phenylbenzo[d]oxazole-5-carboxamide](/img/structure/B8721935.png)


